molecular formula C9H15ClO3 B14321120 Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester CAS No. 111055-65-3

Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester

Cat. No.: B14321120
CAS No.: 111055-65-3
M. Wt: 206.66 g/mol
InChI Key: DNOBYWMUTDQTAR-UHFFFAOYSA-N
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Description

Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester is an organic compound with the molecular formula C9H15ClO3 It is a member of the oxirane family, characterized by the presence of an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester typically involves the reaction of an appropriate aldehyde or ketone with ethyl dichloroacetate in the presence of a base such as sodium ethoxide or sodium amide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Ring-opening reactions: Catalysts like tertiary amines or Lewis acids in solvents such as dichloromethane or ethanol.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted oxiranecarboxylic acid esters.

    Ring-opening reactions: β-Hydroxy esters.

    Oxidation and reduction: Carboxylic acids and alcohols, respectively.

Scientific Research Applications

Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials science: Utilized in the production of polymers and resins.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Agriculture: Employed in the development of agrochemicals.

Mechanism of Action

The mechanism of action of oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester involves the reactivity of the epoxide ring and the ester functional group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form β-hydroxy esters. The ester group can undergo hydrolysis to produce carboxylic acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester is unique due to the presence of both a butyl group and a chlorine atom. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

CAS No.

111055-65-3

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

ethyl 3-butyl-2-chlorooxirane-2-carboxylate

InChI

InChI=1S/C9H15ClO3/c1-3-5-6-7-9(10,13-7)8(11)12-4-2/h7H,3-6H2,1-2H3

InChI Key

DNOBYWMUTDQTAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)(C(=O)OCC)Cl

Origin of Product

United States

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